molecular formula C5H4ClNOS B13906578 1-(3-Chloroisothiazol-4-yl)ethan-1-one

1-(3-Chloroisothiazol-4-yl)ethan-1-one

Cat. No.: B13906578
M. Wt: 161.61 g/mol
InChI Key: XLHMWYFJZJGEKO-UHFFFAOYSA-N
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Description

1-(3-Chloroisothiazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroisothiazol-4-yl)ethan-1-one typically involves the reaction of 3-chloroisothiazole with ethanone derivatives under controlled conditions. One common method involves the use of 3-chloroisothiazole and acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroisothiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted isothiazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloroisothiazol-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloroisothiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloroisothiazol-4-yl)methanone
  • 1-(3-Chloroisothiazol-4-yl)propan-1-one
  • 1-(3-Chloroisothiazol-4-yl)butan-1-one

Uniqueness

1-(3-Chloroisothiazol-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group This structural feature imparts distinct chemical reactivity and biological activity compared to other isothiazole derivatives

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

1-(3-chloro-1,2-thiazol-4-yl)ethanone

InChI

InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-7-5(4)6/h2H,1H3

InChI Key

XLHMWYFJZJGEKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSN=C1Cl

Origin of Product

United States

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